molecular formula C12H12ClF3N2O2 B2976508 2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide CAS No. 744227-38-1

2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide

Cat. No. B2976508
CAS RN: 744227-38-1
M. Wt: 308.69
InChI Key: QOZAAOJVMDJPTE-UHFFFAOYSA-N
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Description

The compound is a type of Weinreb amide .


Synthesis Analysis

While specific synthesis details for this compound were not found, it’s common in chemical reactions to confirm the disappearance of the starting material and completion of the reaction using techniques like Thin Layer Chromatography (TLC) .

Scientific Research Applications

Radiosynthesis Applications

Radiosynthesis of Chloroacetanilide Herbicides

The compound 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, a chloroacetanilide herbicide, was radiosynthesized for studies on metabolism and mode of action. This synthesis facilitates the tracking and understanding of the herbicide's behavior in environmental and biological systems (Latli & Casida, 1995).

Comparative Metabolism Studies

Metabolism in Human and Rat Liver Microsomes

Research comparing the metabolism of chloroacetamide herbicides, including compounds like 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methyl-phenyl)acetamide, in human and rat liver microsomes, provides insights into the metabolic pathways and potential human health implications of exposure to these chemicals (Coleman et al., 2000).

Anticancer Drug Synthesis and Structure

Synthesis and Molecular Docking of Anticancer Drugs

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its anticancer activity through in silico modeling targeting the VEGFr receptor demonstrates the application of similar compounds in developing therapeutic agents. This research highlights the compound's potential in cancer treatment and the importance of structural analysis in drug design (Sharma et al., 2018).

Analytical Chemistry and Trace Analysis

Versatile Aminoacetamide Electrophore Reagent (AMACE1)

The development of AMACE1 for the trace organic analysis of keto or carboxylic acid groups showcases the utility of related compounds in enhancing the sensitivity and specificity of analytical methods. This application is crucial for detecting and quantifying small organic molecules in various samples (Lu & Giese, 2000).

Safety and Hazards

While specific safety and hazard information for this compound was not found, similar compounds have been classified as Acute Tox. 4 for dermal, inhalation, and oral exposure .

Mechanism of Action

Target of Action

It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

It is suggested that the compound may have anti-inflammatory activity , which could imply that it interacts with inflammatory pathways in the body.

Biochemical Pathways

It is mentioned that the compound may have anti-inflammatory activity , suggesting that it could affect inflammatory pathways.

Result of Action

It is suggested that the compound may have anti-inflammatory activity , which could imply that it reduces inflammation at the molecular and cellular level.

Action Environment

It is mentioned that the compound should be stored at room temperature , suggesting that temperature could affect its stability.

properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O2/c1-18(11(20)6-13)7-10(19)17-9-5-3-2-4-8(9)12(14,15)16/h2-5H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZAAOJVMDJPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide

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